molecular formula C16H23N5O3 B2610379 (4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone CAS No. 1209322-17-7

(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone

Cat. No.: B2610379
CAS No.: 1209322-17-7
M. Wt: 333.392
InChI Key: FJZQQGGKWPLCJI-UHFFFAOYSA-N
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Description

The compound (4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone is a synthetic organic molecule featuring a hybrid heterocyclic architecture. Its structure comprises two distinct moieties:

  • A piperidine ring substituted at the 4-position with a 5-isopropyl-1,3,4-oxadiazol-2-yl group.
  • A 3-methoxy-1-methyl-1H-pyrazol-4-yl group linked via a methanone bridge.

The oxadiazole ring is known for its electron-withdrawing properties and metabolic stability, making it a common pharmacophore in drug discovery . This combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring heterocyclic recognition motifs.

Properties

IUPAC Name

(3-methoxy-1-methylpyrazol-4-yl)-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O3/c1-10(2)13-17-18-14(24-13)11-5-7-21(8-6-11)16(22)12-9-20(3)19-15(12)23-4/h9-11H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJZQQGGKWPLCJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=CN(N=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone typically involves multi-step reactions starting from readily available precursors. The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives under acidic or basic conditions . The pyrazole ring is often formed via condensation reactions between hydrazines and 1,3-diketones .

Industrial Production Methods

Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and solvents . The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone: can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone: has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone involves its interaction with specific molecular targets. The oxadiazole and pyrazole rings can bind to enzymes or receptors, modulating their activity. For example, oxadiazoles are known to inhibit enzymes involved in bacterial cell wall synthesis, making them effective antimicrobial agents . The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its dual heterocyclic system. Below is a comparative analysis with related compounds:

Compound Key Structural Features Functional Implications
Target Compound Oxadiazole-piperidine + methoxy-methylpyrazole High metabolic stability, balanced lipophilicity, potential kinase inhibition
(3-phenyl-3,4-dihydropyrazol-2-yl)-pyridin-4-ylmethanone Pyrazole fused with dihydropyrazole + pyridinyl-methanone Reduced conformational flexibility; potential for π-π stacking due to aromatic pyridine
Isorhamnetin-3-O-glycoside Flavonoid glycoside (natural product) Antioxidant activity; limited synthetic utility due to complex glycosylation
Zygocaperoside Triterpenoid saponin Membrane-disrupting properties; challenges in bioavailability

Key Observations :

  • The target compound’s oxadiazole-piperidine system distinguishes it from natural products like Isorhamnetin-3-O-glycoside, which rely on glycosidic bonds for activity .
  • Compared to (3-phenyl-3,4-dihydropyrazol-2-yl)-pyridin-4-ylmethanone , the inclusion of an oxadiazole ring in the target compound likely enhances metabolic resistance, as oxadiazoles are less prone to oxidative degradation than pyridines.
Spectroscopic and Analytical Comparisons

Spectroscopic characterization of such compounds typically relies on <sup>1</sup>H-NMR, <sup>13</sup>C-NMR, and UV spectroscopy . For example:

  • In the isolation of Zygocaperoside and Isorhamnetin-3-O-glycoside, NMR data (e.g., δ 1.25 ppm for methyl groups in Isorhamnetin) provided critical structural insights .
  • The target compound’s methoxy group (δ 3.3–3.5 ppm in <sup>1</sup>H-NMR) and isopropyl substituents (δ 1.2–1.4 ppm) would produce distinct spectral signatures compared to simpler pyrazoles or oxadiazoles .
Pharmacological and Industrial Relevance
  • Drug Discovery: The oxadiazole-pyrazole scaffold aligns with kinase inhibitors (e.g., COX-2 or JAK inhibitors), whereas flavonoid derivatives like Isorhamnetin-3-O-glycoside focus on antioxidant pathways .
  • Synthetic Accessibility: The target compound’s modular structure allows for easier derivatization compared to triterpenoids (e.g., Zygocaperoside), which require complex stereochemical control .

Biological Activity

The compound (4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone is a complex organic molecule that exhibits potential biological activity due to its unique structural components. The presence of piperidine, oxadiazole, and pyrazole moieties suggests a range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.

Structural Components

  • Piperidine Ring : Known for its role in various pharmacological agents, the piperidine structure can interact with multiple biological targets.
  • Oxadiazole Moiety : This five-membered heterocyclic ring is associated with significant bioactivity, including enzyme inhibition and receptor modulation.
  • Pyrazole Group : Often linked to anti-inflammatory and analgesic activities.

The combination of these groups in the compound enhances its potential for diverse biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The oxadiazole and piperidine rings may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may interact with various receptors, influencing signal transduction pathways critical for cellular responses.

Biochemical Pathways

While specific pathways affected by this compound are not well-documented, oxadiazole derivatives generally impact:

  • Inflammatory pathways
  • Cell proliferation mechanisms
  • Neurotransmitter systems

Case Studies and Experimental Data

Several studies have investigated compounds structurally similar to This compound , providing insights into its potential biological activities:

  • Antimicrobial Activity : Compounds containing oxadiazole rings have demonstrated significant antimicrobial effects against various pathogens.
  • Anticancer Properties : Similar structures have shown cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.
  • Anti-inflammatory Effects : Pyrazole derivatives are often evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation.

Comparative Analysis

Compound NameKey FeaturesBiological Activity
This compoundContains piperidine and oxadiazole ringsAntimicrobial, anticancer
Oxadiazole DerivativesVarious substitutionsHigh bioactivity
Piperazine AnalogsDifferent ring structureAntidepressant, anxiolytic

This table illustrates the unique advantages of the target compound compared to related structures.

Synthetic Routes

The synthesis of this compound typically involves:

  • Formation of the oxadiazole ring through cyclization reactions.
  • Introduction of the piperidine moiety via nucleophilic substitution.
  • Final coupling with the pyrazole derivative under controlled conditions.

Industrial Considerations

For industrial applications, optimizing reaction conditions is crucial to ensure high yield and purity. Continuous flow chemistry techniques may enhance efficiency in large-scale production.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield and purity?

The synthesis involves multi-step reactions, starting with the formation of the 1,3,4-oxadiazole ring and subsequent coupling with the piperidine and pyrazole moieties. Key steps include:

  • Cyclocondensation : Use 5-isopropyl-1,3,4-oxadiazole precursors with carboxamide derivatives under reflux in dimethylformamide (DMF) .
  • Coupling reactions : Employ peptide coupling agents (e.g., HATU or EDCI) to link the oxadiazole-piperidine fragment to the pyrazole-methanone group. Catalysts like DMAP improve regioselectivity .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane and recrystallization in ethanol achieve >95% purity. Monitor intermediates via TLC and HPLC .

Optimization tips :

  • Maintain inert atmospheres (N₂/Ar) to prevent oxidation of sensitive groups.
  • Adjust solvent polarity (e.g., DCM for sterically hindered reactions) to minimize side products .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • Structural elucidation : Use 1^1H/13^{13}C NMR to confirm substituent positions on the oxadiazole, piperidine, and pyrazole rings. Key signals include:
  • Oxadiazole protons: δ 8.2–8.5 ppm (aromatic region).
  • Piperidine CH₂ groups: δ 1.5–2.5 ppm (multiplet) .
    • Purity assessment : HPLC with a C18 column (ACN/H₂O mobile phase, UV detection at 254 nm) identifies impurities <0.5% .
    • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 415.18) .

Q. How can researchers design initial biological activity screens for this compound?

Prioritize assays based on structural analogs (e.g., oxadiazoles for antimicrobial activity, pyrazoles for kinase inhibition):

  • Anticancer : MTT assay against HeLa or MCF-7 cell lines (IC₅₀ determination) .
  • Antimicrobial : Broth microdilution for MIC values against S. aureus and E. coli .
  • Enzyme inhibition : Fluorescence-based assays for COX-2 or EGFR kinases .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to optimize this compound’s bioactivity?

  • Core modifications : Replace the isopropyl group on the oxadiazole with bulkier tert-butyl or electron-withdrawing CF₃ to assess steric/electronic effects on target binding .
  • Scaffold hybridization : Integrate thiadiazole or triazole rings (see ) to enhance metabolic stability.
  • Pharmacokinetic profiling : Measure logP (octanol/water) to balance lipophilicity and solubility. Use in vitro microsomal assays for CYP450 metabolism .

Example SAR Table :

DerivativeR-group (Oxadiazole)IC₅₀ (EGFR, nM)logP
ParentIsopropyl1202.8
Analog 1tert-Butyl853.4
Analog 2CF₃453.1

Q. What strategies resolve contradictions in biological data (e.g., high in vitro potency but low in vivo efficacy)?

  • Solubility limitations : Use co-solvents (e.g., PEG-400) or nanoformulations to improve bioavailability .
  • Off-target effects : Perform kinome-wide profiling (e.g., KINOMEscan) to identify non-specific binding .
  • Metabolic instability : Conduct LC-MS/MS metabolite identification; introduce deuterium or fluorine to block oxidative hotspots .

Q. How can computational methods predict target engagement and binding modes?

  • Molecular docking : Use AutoDock Vina with crystal structures of EGFR (PDB: 1M17) or COX-2 (PDB: 3LN1). Focus on hydrogen bonds between the oxadiazole N-atoms and kinase hinge regions .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Q. What are the best practices for evaluating toxicity and selectivity in preclinical models?

  • In vitro toxicity : HepG2 cell viability assays and hERG channel inhibition screening (patch-clamp) .
  • In vivo models : Acute toxicity in BALB/c mice (LD₅₀ determination) and 28-day repeat-dose studies. Monitor liver enzymes (ALT/AST) and renal biomarkers .

Methodological Notes

  • Contradictory data : Cross-validate bioassay results using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays) .
  • Synthetic challenges : Optimize protecting groups (e.g., Boc for piperidine NH) during multi-step syntheses to prevent side reactions .

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